![molecular formula C20H18ClN5O3 B2844193 3-(4-chlorobenzyl)-8-(2-furylmethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 872838-60-3](/img/structure/B2844193.png)
3-(4-chlorobenzyl)-8-(2-furylmethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
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Description
3-(4-chlorobenzyl)-8-(2-furylmethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a useful research compound. Its molecular formula is C20H18ClN5O3 and its molecular weight is 411.85. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chlorobenzyl)-8-(2-furylmethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorobenzyl)-8-(2-furylmethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimycobacterial Activity
Studies have shown that structural analogs of imidazo purine derivatives exhibit antimycobacterial properties. For example, compounds like 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines demonstrate activity against Mycobacterium tuberculosis. This suggests that our compound of interest could potentially share similar biological activities, making it a candidate for antimycobacterial drug development (Bakkestuen, Gundersen, & Utenova, 2005).
Anticonvulsant Activity
The synthesis and testing of imidazo[4,5-c]pyridines, which are 3-deaza analogues of potent anticonvulsant purines, have indicated that these compounds possess significant anticonvulsant effects against maximal electroshock-induced seizures in rats. This research suggests the potential of imidazo purine derivatives, including the compound , in the development of new antiepileptic drugs (Kelley, Linn, Hideout, & Soroko, 1988).
properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-6-(furan-2-ylmethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O3/c1-23-17-16(18(27)26(20(23)28)11-13-4-6-14(21)7-5-13)25-9-8-24(19(25)22-17)12-15-3-2-10-29-15/h2-7,10H,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQJFXLNINGWPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)Cl)N4CCN(C4=N2)CC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorobenzyl)-8-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione |
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